Molecular Weight Advantage: Cyclopropanecarboxamide Cap Yields the Lowest MW in the Scaffold Series
Among five structurally characterized analogs sharing the 5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl-methyl core, N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide (CAS 2415620-66-3) possesses the lowest molecular weight at 260.29 g/mol, a consequence of the compact cyclopropane capping group . The next-lightest analog, the furan-2-carboxamide variant (CAS 2415470-13-0), has a MW of 286.29 g/mol, representing a 10.0% increase in mass . The 4-methylthiophene-2-carboxamide (CAS 2415490-96-7) and ethanediamide (CAS 2415629-54-6) analogs are substantially heavier, at 316.38 and 385.44 g/mol respectively—increases of 21.6% and 48.1% relative to the target compound .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 260.29 g/mol |
| Comparator Or Baseline | Furan-2-carboxamide analog: 286.29 g/mol; 4-Methylthiophene analog: 316.38 g/mol; Ethanediamide analog: 385.44 g/mol |
| Quantified Difference | Target compound is 10.0%, 21.6%, and 48.1% lighter, respectively. |
| Conditions | Data sourced from Chemenu vendor technical datasheets; purity specifications ≥95% for all compounds . |
Why This Matters
In fragment-based drug discovery, lower molecular weight improves ligand efficiency indices and provides greater headroom for chemical elaboration in lead optimization.
